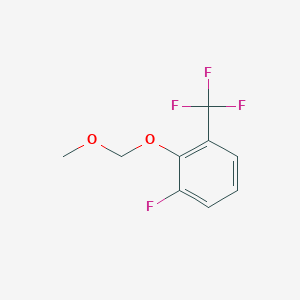

1-Fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC13773443

Molecular Formula: C9H8F4O2

Molecular Weight: 224.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F4O2 |

|---|---|

| Molecular Weight | 224.15 g/mol |

| IUPAC Name | 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H8F4O2/c1-14-5-15-8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,5H2,1H3 |

| Standard InChI Key | OPIWTRKXAIQVIW-UHFFFAOYSA-N |

| SMILES | COCOC1=C(C=CC=C1F)C(F)(F)F |

| Canonical SMILES | COCOC1=C(C=CC=C1F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₉H₈F₄O₂, with a molecular weight of 224.15 g/mol . Its IUPAC name, 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene, reflects the substitution pattern on the benzene ring:

-

A fluorine atom at position 1.

-

A methoxymethoxy (-OCH₂OCH₃) group at position 2.

The canonical SMILES representation is COCOC1=C(C=CC=C1F)C(F)(F)F, and its InChIKey is OPIWTRKXAIQVIW-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₄O₂ | |

| Molecular Weight | 224.15 g/mol | |

| CAS Number | 2379321-94-3 | |

| SMILES | COCOC1=C(C=CC=C1F)C(F)(F)F | |

| Purity | ≥98% (HPLC) |

Synthesis and Preparation

The synthesis of 1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene typically involves methoxymethyl (MOM) protection of a fluorophenol precursor, followed by functionalization. Key methodologies include:

MOM Protection Strategy

A common approach involves reacting 3-fluoro-2-hydroxybenzotrifluoride with chloromethyl methyl ether (MOM-Cl) in the presence of a base like diisopropylethylamine (DIPEA) or sodium hydride. For example:

-

Step 1: Protection of the hydroxyl group with MOM-Cl in dichloromethane at 0°C under inert atmosphere .

-

Step 2: Purification via extraction and chromatography yields the final product with near-quantitative efficiency .

This method mirrors protocols used for analogous compounds, such as 1-fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene, which achieved 100% yield under similar conditions .

Alternative Routes

-

Metalation Reactions: Fluorophenols protected with MOM groups undergo regioselective metalation, enabling further electrophilic substitutions . For instance, superbasic mixtures (e.g., LIC-KOR) direct deprotonation adjacent to electron-withdrawing groups like -CF₃ .

Physicochemical Properties

Limited experimental data are available for this specific compound, but inferences can be drawn from structurally similar analogs:

-

Boiling Point: Estimated >200°C (based on trifluoromethylbenzene derivatives) .

-

Lipophilicity: The -CF₃ group enhances logP values, improving membrane permeability .

-

Stability: The MOM group offers hydrolytic stability under acidic conditions, facilitating storage and handling .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The trifluoromethyl group is a hallmark of bioactive molecules, conferring metabolic stability and binding affinity. This compound’s structure aligns with:

-

Antimalarial Agents: Trifluoromethyl-substituted aromatics inhibit dihydropteroate synthase (DHPS), a target in Plasmodium species .

-

CNS Therapeutics: Fluorinated ethers exhibit blood-brain barrier penetration, relevant in neuropharmacology .

Agricultural Chemistry

-

Herbicides: Trifluoromethyl groups disrupt plant auxin signaling, a mechanism exploited in herbicide design .

-

Insect Growth Regulators: Analogous MOM-protected fluorophenols are intermediates in insecticidal agents .

Comparison with Related Compounds

Table 2: Structural and Functional Analogues

Future Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective derivatization.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Environmental Impact Studies: Assess biodegradation pathways of MOM-protected fluorophenols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume